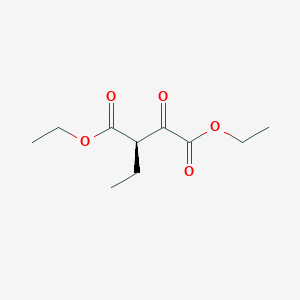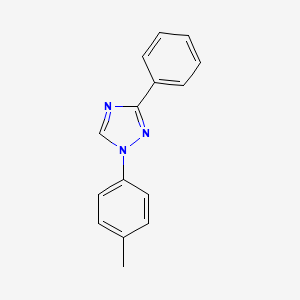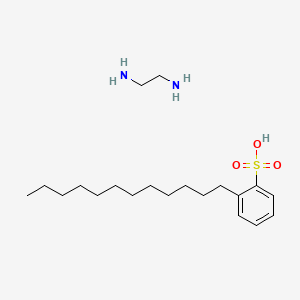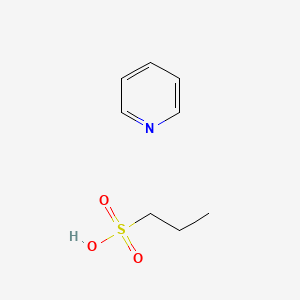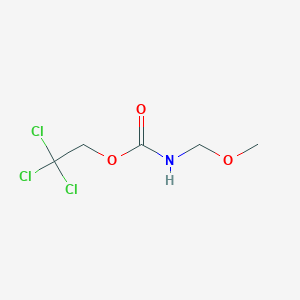
2,2,2-Trichloroethyl (methoxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl (methoxymethyl)carbamate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a trichloroethyl group, a methoxymethyl group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (methoxymethyl)carbamate typically involves the reaction of 2,2,2-trichloroethanol with methoxymethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2,2-Trichloroethanol+Methoxymethyl isocyanate→2,2,2-Trichloroethyl (methoxymethyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl (methoxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroethyl oxides, while reduction may produce simpler carbamates.
Scientific Research Applications
2,2,2-Trichloroethyl (methoxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl (methoxymethyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo hydrolysis, releasing trichloroethanol, which can then interact with enzymes and proteins. The carbamate group can form stable complexes with various biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethyl carbamate
- Methoxymethyl carbamate
- Ethyl carbamate
Uniqueness
2,2,2-Trichloroethyl (methoxymethyl)carbamate is unique due to the presence of both trichloroethyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and various applications.
Properties
CAS No. |
64750-96-5 |
|---|---|
Molecular Formula |
C5H8Cl3NO3 |
Molecular Weight |
236.48 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C5H8Cl3NO3/c1-11-3-9-4(10)12-2-5(6,7)8/h2-3H2,1H3,(H,9,10) |
InChI Key |
BHOUZDSSAPUPLQ-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


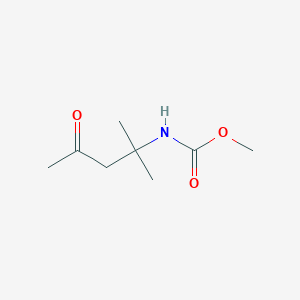

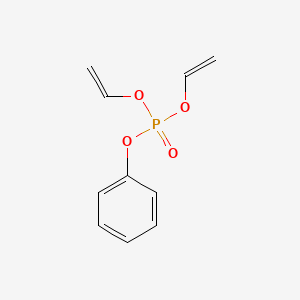
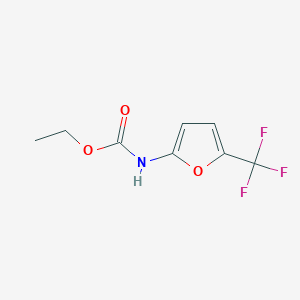
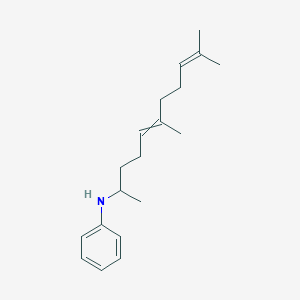

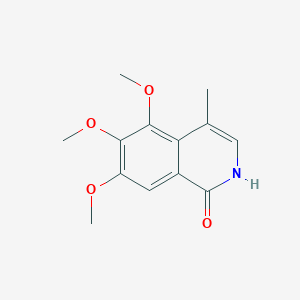
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)
